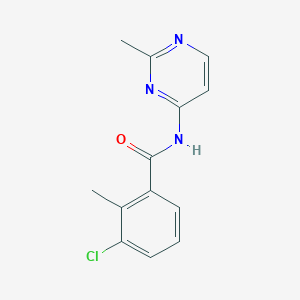
5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines. These compounds are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 2-methylaniline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Imidazole Substitution: The imidazole moiety can be introduced via a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group on the aniline derivative.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or the aniline moiety.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Medicinal Chemistry: As a building block for designing new pharmaceuticals.
Biology: As a probe or ligand in biochemical assays.
Materials Science: In the development of new materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in biological systems.
類似化合物との比較
Similar Compounds
5-bromo-4-fluoro-2-methylaniline: Lacks the imidazole moiety.
4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline: Lacks the bromine atom.
5-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline: Lacks the fluorine atom.
Uniqueness
The presence of both bromine and fluorine atoms, along with the imidazole moiety, makes 5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3/c1-7-4-9(13)8(12)5-10(7)16-6-11-14-2-3-15-11/h2-5,16H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXECJCKEVOIOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NCC2=NC=CN2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide](/img/structure/B6625256.png)
![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625263.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B6625277.png)
![2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide](/img/structure/B6625289.png)
![5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine](/img/structure/B6625294.png)
![2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625299.png)
![2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide](/img/structure/B6625314.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B6625324.png)
![1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone](/img/structure/B6625325.png)
![2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B6625339.png)
